1H-Benzimidazol-2-butanamin

Übersicht

Beschreibung

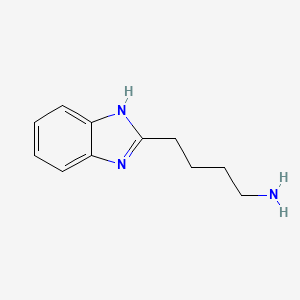

1H-Benzimidazole-2-butanamine is a heterocyclic aromatic organic compound that features a benzimidazole ring fused with a butanamine side chain. Benzimidazole itself is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, which is known for its wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1H-Benzimidazole-2-butanamine exhibits a range of pharmacological activities, making it a candidate for therapeutic applications.

1. Antihypertensive and Cardiovascular Effects

The compound has been identified as an effective agent for the prophylaxis and treatment of circulatory diseases, including hypertension and cardiac disorders. It acts as an angiotensin II receptor antagonist, which can help lower blood pressure and improve cardiovascular health. Studies indicate that it can be beneficial in treating conditions such as cardiac hypertrophy, heart failure, and nephritis .

2. Anticancer Activity

Recent research has highlighted the antiproliferative effects of 1H-benzimidazole-2-butanamine derivatives against cancer cell lines. For instance, a study found that certain derivatives exhibited significant inhibition against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective antiproliferative activity. The presence of alkyl substituents at specific positions on the benzimidazole ring enhanced this activity .

3. Antimicrobial Properties

The compound has demonstrated antibacterial and antifungal activities. It showed significant inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent. Additionally, moderate antifungal activity was recorded against Candida albicans and Aspergillus niger .

4. Anti-inflammatory Effects

Research suggests that 1H-benzimidazole-2-butanamine may also serve as an anti-inflammatory agent, potentially useful in treating inflammatory diseases such as rheumatoid arthritis and asthma. Its mechanism involves inhibiting pathways associated with inflammation .

Agricultural Applications

1. Plant Growth Regulation

Benzimidazole derivatives have been explored for their role in enhancing plant growth and resistance to pathogens. The application of these compounds can lead to improved crop yields and better disease management in agricultural practices.

Industrial Applications

1. Chemical Synthesis

The structural properties of 1H-benzimidazole-2-butanamine make it a valuable intermediate in organic synthesis. It can be used to develop other chemical compounds with desired biological activities.

Data Summary

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in 2023, researchers synthesized various N-alkylated derivatives of 1H-benzimidazole-2-butanamine and evaluated their anticancer properties against different cell lines. Compound 2g exhibited the most potent activity with an IC50 value of 16.38 μM against MDA-MB-231 cells, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized benzimidazole derivatives, revealing that certain compounds displayed significant antibacterial activity with MIC values lower than those of standard antibiotics like amikacin. This underscores the potential of these compounds in addressing antibiotic resistance issues in clinical settings .

Wirkmechanismus

Target of Action

1H-Benzimidazole-2-butanamine, a derivative of benzimidazole, has been found to exhibit a wide range of pharmacological activities . , which play crucial roles in cancer progression. They also show activity against parasitic infections, specifically Trichinella spiralis .

Mode of Action

For instance, some benzimidazole derivatives have been found to inhibit c-Met and VEGFR-2 kinases, which are important therapeutic targets in the treatment of lung and colorectal cancers .

Biochemical Pathways

Benzimidazole derivatives have been associated with various biochemical pathways due to their broad-spectrum pharmacological properties . For instance, they have been found to exhibit tuberculostatic properties .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Biochemische Analyse

Biochemical Properties

1H-Benzimidazole-2-butanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for cell division and microtubule formation . The interaction between 1H-Benzimidazole-2-butanamine and tubulin results in the inhibition of tubulin polymerization, which can disrupt cell division and lead to cell cycle arrest . Additionally, 1H-Benzimidazole-2-butanamine has been found to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a role in drug metabolism and detoxification .

Cellular Effects

1H-Benzimidazole-2-butanamine exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1H-Benzimidazole-2-butanamine has demonstrated antiproliferative and pro-apoptotic activities . This compound modulates tubulin dynamics, leading to the disruption of microtubule networks and the induction of apoptosis in cancer cells . Furthermore, 1H-Benzimidazole-2-butanamine has been shown to affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazole-2-butanamine involves several key interactions at the molecular level. This compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules . This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . Additionally, 1H-Benzimidazole-2-butanamine has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites and preventing substrate binding . This enzyme inhibition can lead to alterations in metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazole-2-butanamine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1H-Benzimidazole-2-butanamine remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term exposure to 1H-Benzimidazole-2-butanamine has been associated with sustained inhibition of tubulin polymerization and prolonged cell cycle arrest in cancer cells . Additionally, the degradation products of 1H-Benzimidazole-2-butanamine may have different biological activities, which can further influence its effects on cellular function .

Dosage Effects in Animal Models

The effects of 1H-Benzimidazole-2-butanamine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as the inhibition of tumor growth in cancer models . At high doses, 1H-Benzimidazole-2-butanamine can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1H-Benzimidazole-2-butanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. Additionally, 1H-Benzimidazole-2-butanamine has been shown to influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of 1H-Benzimidazole-2-butanamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 1H-Benzimidazole-2-butanamine can bind to intracellular proteins, such as tubulin, and accumulate in specific cellular compartments . The distribution of 1H-Benzimidazole-2-butanamine within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

1H-Benzimidazole-2-butanamine exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 1H-Benzimidazole-2-butanamine can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation or acetylation . These modifications can influence the subcellular localization and activity of 1H-Benzimidazole-2-butanamine, directing it to specific organelles or cellular structures.

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole-2-butanamine can be achieved through several synthetic routesThe reaction conditions typically include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the formation of the benzimidazole ring .

Industrial production methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods may also incorporate the use of heterogeneous catalysts to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

1H-Benzimidazole-2-butanamine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole-2-butanamine can be compared with other similar compounds, such as:

2-Substituted Benzimidazoles: These compounds have different substituents at the 2-position of the benzimidazole ring and exhibit varying biological activities.

Imidazole Derivatives: Imidazole-based compounds share a similar core structure but differ in their substituents and applications.

Triazole Derivatives: Triazoles are another class of heterocyclic compounds with a similar nitrogen-containing ring structure, used in various medicinal and industrial applications.

The uniqueness of 1H-Benzimidazole-2-butanamine lies in its specific structure, which combines the benzimidazole ring with a butanamine side chain, providing distinct chemical and biological properties.

Biologische Aktivität

1H-Benzimidazole-2-butanamine is a derivative of the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1H-Benzimidazole-2-butanamine

1H-Benzimidazole-2-butanamine features a butanamine side chain at the 2-position of the benzimidazole ring. This structural modification enhances its chemical properties and biological activity, making it a candidate for developing new drugs targeting various diseases, particularly cancer. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antiviral , antimicrobial , and antitumor activities .

Anticancer Activity

Research indicates that 1H-benzimidazole-2-butanamine exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study found that certain derivatives displayed strong activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth . The mechanisms underlying this activity include:

- Cell Cycle Arrest : Compounds induce cell cycle arrest at different phases (S, G0/G1, or G2/M), leading to aberrant DNA replication and apoptosis.

- Apoptosis Induction : The compounds may disrupt mitochondrial membrane potential, resulting in the release of pro-apoptotic factors like cytochrome c into the cytosol .

Antimicrobial Activity

1H-Benzimidazole-2-butanamine also demonstrates antimicrobial properties. Studies have shown that it effectively inhibits various Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL. Notably, compounds with specific alkyl substitutions exhibited enhanced antibacterial activity compared to controls . The compound's mechanism includes:

- Inhibition of Bacterial Growth : The structural modifications enhance lipophilicity, improving membrane penetration and bacterial inhibition.

- Targeting Enzymatic Pathways : The compound binds to active sites of bacterial enzymes, disrupting essential metabolic processes.

Structure-Activity Relationship (SAR)

The unique butanamine side chain significantly influences the pharmacokinetic properties and interaction profiles of 1H-benzimidazole-2-butanamine compared to other benzimidazoles. Research has shown that varying the alkyl chain length and substituents on the benzimidazole nucleus can lead to distinct biological activities .

| Compound Type | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1H-Benzimidazole | Basic structure | Antimicrobial, Antiviral | Fundamental structure |

| N-butyl-1H-benzimidazole | Alkylated variant | Enhanced lipophilicity | Increased solubility |

| 2-(substituted phenyl)-1H-benzimidazole | Substituted variant | Antiproliferative | Enhanced activity through substitution |

Case Studies and Research Findings

Several studies have documented the biological activity of 1H-benzimidazole derivatives:

- Antiproliferative Studies : A series of N-alkylated benzimidazoles were synthesized and tested for antiproliferative activity. Compound 2g showed remarkable inhibition against multiple cancer cell lines with an IC50 value as low as 16.38 μM .

- Antimicrobial Efficacy : In a comparative study against various bacterial strains, derivatives exhibited MIC values lower than traditional antibiotics like amikacin, suggesting potential for clinical application in treating resistant infections .

- Mechanistic Insights : Molecular docking studies revealed that certain derivatives interact with dihydrofolate reductase, a key enzyme in nucleotide synthesis, indicating a potential pathway for anticancer action .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIQENBZTGDRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389804 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39650-64-1 | |

| Record name | 1H-Benzimidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.